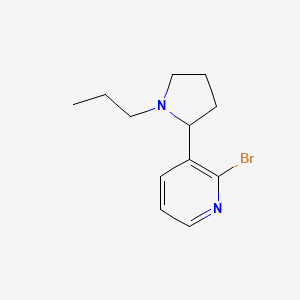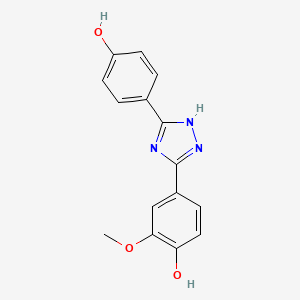
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a sulfonic acid group and a chlorine atom as substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Attachment to Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through nucleophilic substitution reactions.
Introduction of Sulfonic Acid Group: The sulfonic acid group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Chlorination: The chlorine atom is introduced through chlorination reactions, typically using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring and the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfonic acid derivatives or pyridine N-oxides.
Reduction: Formation of amine derivatives or dechlorinated products.
Substitution: Formation of substituted pyridine or pyrrolidine derivatives.
科学的研究の応用
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.
Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.
Industrial Chemistry: It can be employed in the synthesis of specialty chemicals or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the sulfonic acid group can participate in hydrogen bonding and electrostatic interactions. The chlorine atom may also contribute to the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
4-(Pyrrolidin-1-yl)pyridine: Lacks the sulfonic acid and chlorine substituents, resulting in different chemical properties and applications.
5-Chloro-4-(morpholin-1-yl)pyridine-3-sulfonic acid: Similar structure but with a morpholine ring instead of pyrrolidine, leading to different biological activities.
4-(Pyrrolidin-1-yl)benzenesulfonic acid:
Uniqueness
5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the pyrrolidine ring and the sulfonic acid group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C9H11ClN2O3S |
|---|---|
分子量 |
262.71 g/mol |
IUPAC名 |
5-chloro-4-pyrrolidin-1-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H11ClN2O3S/c10-7-5-11-6-8(16(13,14)15)9(7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14,15) |
InChIキー |
LZNYVBRKMHNUFF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=C(C=NC=C2S(=O)(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



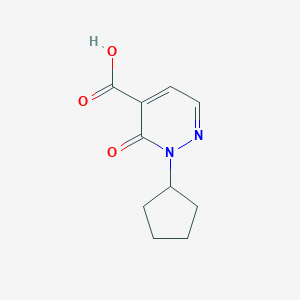
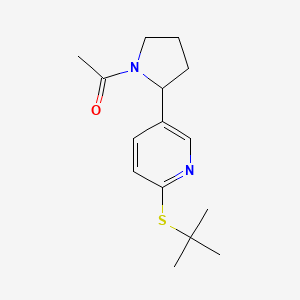
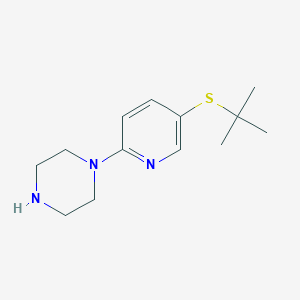


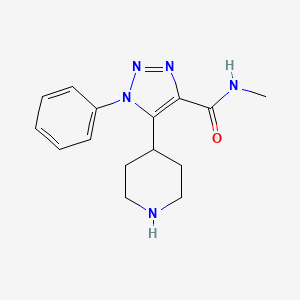


![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)
